

# Synthesis and Characterization of Sodium 2,2,2-Trifluoroethanolate: A Technical Guide

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## Compound of Interest

Compound Name: Sodium 2,2,2-trifluoroethanolate

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## Abstract

**Sodium 2,2,2-trifluoroethanolate** ( $\text{CF}_3\text{CH}_2\text{ONa}$ ) is a crucial reagent in modern organic synthesis, primarily utilized for the introduction of the trifluoroethoxy group into molecules. This functionalization is of significant interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and altered lipophilicity. This guide provides an in-depth overview of the synthesis, characterization, and key applications of **sodium 2,2,2-trifluoroethanolate**, complete with detailed experimental protocols, comprehensive data tables, and visualizations of the core chemical processes.

## Introduction

**Sodium 2,2,2-trifluoroethanolate** is the sodium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nature of the trifluoromethyl group makes the parent alcohol significantly more acidic ( $\text{pK}_a \approx 12.4$ ) than non-fluorinated alcohols like ethanol ( $\text{pK}_a \approx 15.9$ ).<sup>[1]</sup> Consequently, **sodium 2,2,2-trifluoroethanolate** is a weaker base but a potent nucleophile.<sup>[1]</sup> Its primary application lies in nucleophilic substitution reactions to form trifluoroethyl ethers and esters.<sup>[1]</sup> Furthermore, it serves as a catalyst in various organic transformations, including esterifications and ring-opening polymerizations.<sup>[1]</sup>

# Synthesis of Sodium 2,2,2-Trifluoroethanolate

The synthesis of **sodium 2,2,2-trifluoroethanolate** is predominantly achieved through two main routes: the direct reaction of 2,2,2-trifluoroethanol with sodium metal and the deprotonation of 2,2,2-trifluoroethanol using a strong base like sodium hydride. Both methods require anhydrous conditions to prevent the formation of sodium hydroxide.

## Experimental Protocols

### Method 1: Reaction with Sodium Metal

This method involves the direct reaction of 2,2,2-trifluoroethanol with sodium metal, resulting in the formation of the alkoxide and hydrogen gas.

- Reaction:  $2 \text{CF}_3\text{CH}_2\text{OH} + 2 \text{Na} \rightarrow 2 \text{CF}_3\text{CH}_2\text{ONa} + \text{H}_2$
- Procedure:
  - To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal (1 equivalent) under a positive pressure of nitrogen.
  - Add anhydrous dioxane via a cannula.[\[2\]](#)
  - From the dropping funnel, add anhydrous 2,2,2-trifluoroethanol (1 equivalent) dropwise to the sodium dispersion at a rate that maintains a gentle reflux.
  - After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until all the sodium has reacted.
  - Cool the reaction mixture to room temperature. The resulting solution or suspension of **sodium 2,2,2-trifluoroethanolate** can be used directly in subsequent reactions.
  - For isolation, the solvent can be removed under reduced pressure to yield the product as a white solid.

### Method 2: Reaction with Sodium Hydride

This is often the preferred method as it avoids the use of highly reactive sodium metal and the generation of flammable hydrogen gas.

- Reaction:  $\text{CF}_3\text{CH}_2\text{OH} + \text{NaH} \rightarrow \text{CF}_3\text{CH}_2\text{ONa} + \text{H}_2$
- Procedure:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
  - Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane washings carefully under a stream of nitrogen.
  - Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of sodium hydride.
  - Cool the slurry to 0 °C in an ice bath.
  - Add a solution of anhydrous 2,2,2-trifluoroethanol (1 equivalent) in anhydrous THF dropwise from the dropping funnel. Control the addition rate to manage the exothermic reaction and hydrogen evolution.[\[1\]](#)
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
  - The resulting solution of **sodium 2,2,2-trifluoroethanolate** in THF can be used directly.

## Characterization

The successful synthesis of **sodium 2,2,2-trifluoroethanolate** is confirmed through various spectroscopic techniques.

## Physical and Chemical Properties

Property	Value	Reference
CAS Number	420-87-1	[3]
Molecular Formula	C <sub>2</sub> H <sub>2</sub> F <sub>3</sub> NaO	[4]
Molecular Weight	122.02 g/mol	[5]
Appearance	White to off-white powder	[5]
Melting Point	Not available	
Boiling Point	74 °C at 760 mmHg (for parent alcohol)	[3]
Flash Point	29.4 °C (for parent alcohol)	[6]
Solubility	Soluble in polar aprotic solvents (e.g., THF, DMF)	[7]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **sodium 2,2,2-trifluoroethanolate**.

Nucleus	Moiety	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)
<sup>1</sup> H NMR	-CH <sub>2</sub> -	~3.8-4.2 ppm	Quartet	~8-10 Hz
<sup>19</sup> F NMR	-CF <sub>3</sub>	~ -77 ppm (relative to CFCl <sub>3</sub> )	Triplet	~8-10 Hz

Note: Chemical shifts can vary depending on the solvent and concentration.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The formation of the alkoxide from the alcohol is marked by the disappearance of the broad O-H stretching band.

Wavenumber (cm <sup>-1</sup> )	Assignment
~2900-3000	C-H stretching
~1250-1000	C-F stretching (strong)
~1100-1000	C-O stretching

Note: One source mentions absorption bands at 3200 cm<sup>-1</sup> (C-H stretching) and 3000 cm<sup>-1</sup> (C=C stretching), the latter of which may be a misinterpretation for this molecule.[\[5\]](#)

### Mass Spectrometry (MS)

Mass spectrometry of **sodium 2,2,2-trifluoroethanolate** is challenging due to its low volatility. Analysis is typically performed on its more volatile parent alcohol, 2,2,2-trifluoroethanol. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the ion.

- Calculated Exact Mass of C<sub>2</sub>H<sub>2</sub>F<sub>3</sub>O<sup>-</sup>: 100.0034
- Calculated Exact Mass of [C<sub>2</sub>H<sub>2</sub>F<sub>3</sub>NaO + H]<sup>+</sup>: 122.9928

## Applications in Organic Synthesis

**Sodium 2,2,2-trifluoroethanolate** is a versatile reagent with applications as a nucleophile and a catalyst.

### Nucleophilic Substitution Reactions

The primary use of **sodium 2,2,2-trifluoroethanolate** is as a nucleophile to introduce the trifluoroethoxy group.

- Synthesis of Trifluoroethyl Ethers: It reacts with alkyl halides or sulfonates to form trifluoroethyl ethers. This is particularly useful for the synthesis of molecules where direct dehydration methods are not feasible.[\[2\]](#)

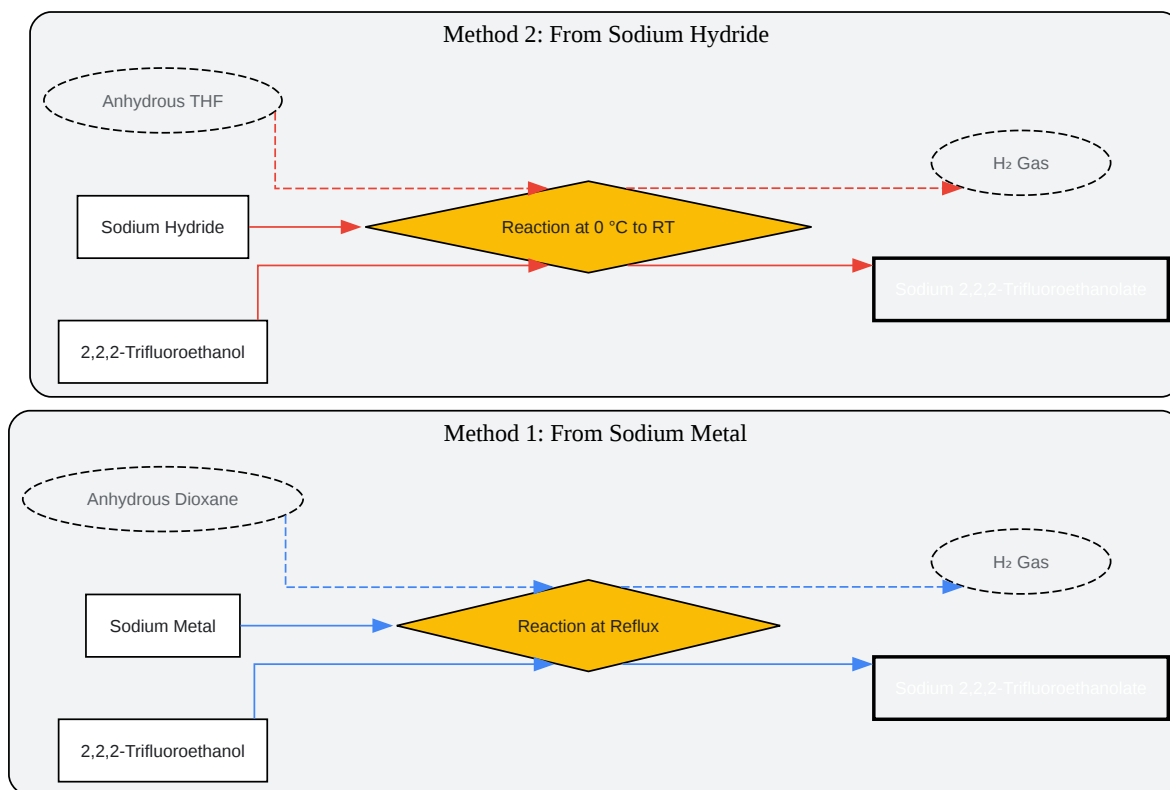
- Synthesis of Aryl Trifluoroethyl Ethers: It can be used in the synthesis of (2,2,2-trifluoroethoxy)benzoic acids from halobenzoic acids in the presence of a copper catalyst.[7]

## Catalysis

**Sodium 2,2,2-trifluoroethanolate** can act as a base catalyst in several reactions.

- Esterification: It catalyzes the esterification of carboxylic acids with alcohols by deprotonating the alcohol, thereby increasing its nucleophilicity.[1]

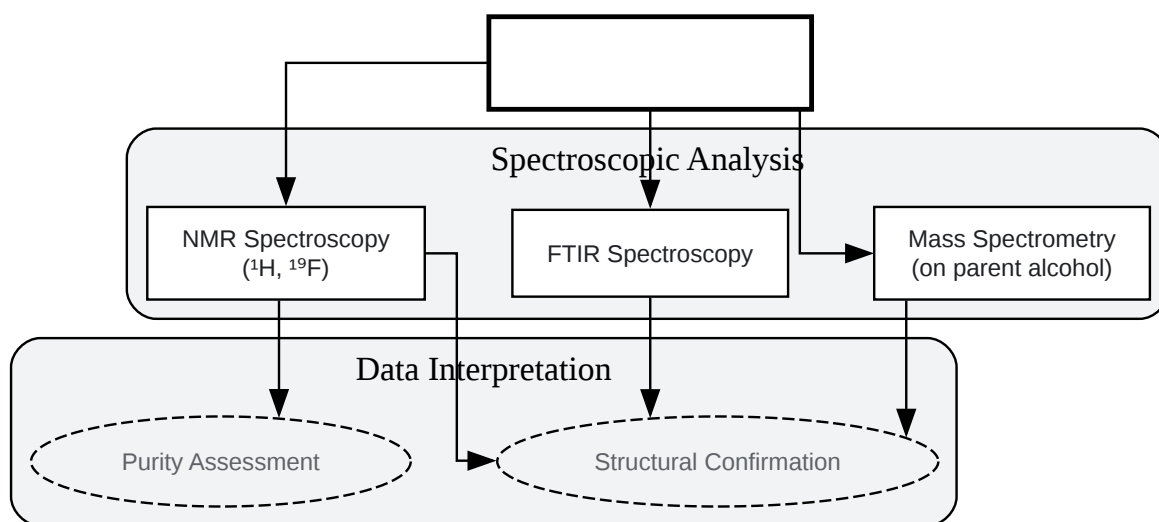
## Visualizing the Chemistry Synthesis Workflows



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**Caption:** Synthesis workflows for **sodium 2,2,2-trifluoroethanolate**.

## Characterization Workflow

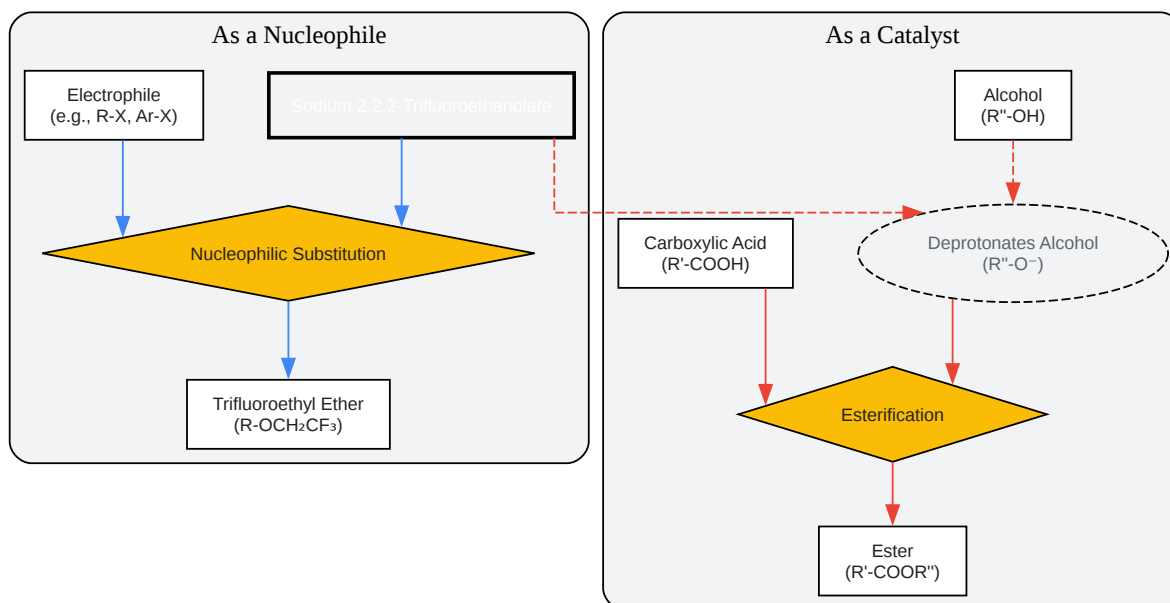


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**Caption:** General workflow for the characterization of the synthesized product.

## Role in Organic Reactions





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**Caption:** Logical relationships of **sodium 2,2,2-trifluoroethanolate** in reactions.

## Safety and Handling

**Sodium 2,2,2-trifluoroethanolate** is a hygroscopic and moisture-sensitive solid.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. It is corrosive and can cause burns upon contact with skin or eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. The parent alcohol, 2,2,2-trifluoroethanol, is flammable.[6]

## Conclusion

**Sodium 2,2,2-trifluoroethanolate** is a valuable and versatile reagent in organic synthesis, particularly for the incorporation of the trifluoroethoxy moiety. The synthetic methods are straightforward, though they require careful handling of moisture-sensitive and reactive

materials. Its characterization is well-established using standard spectroscopic techniques. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and preparation of novel fluorinated molecules.

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